2-(2-Chloroacetamido)-3-methylbutanoic acid
Overview
Description
The compound “2-(2-Chloroacetamido)-3-methylbutanoic acid” would likely be an organic compound containing a carboxylic acid group (-COOH), a methyl group (-CH3), and a chloroacetamido group (-NHCOCH2Cl). The presence of these functional groups would influence the compound’s reactivity and properties1.
Molecular Structure Analysis
The molecular structure of a compound like “2-(2-Chloroacetamido)-3-methylbutanoic acid” would be influenced by the presence and arrangement of its functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis1.
Chemical Reactions Analysis
The reactivity of “2-(2-Chloroacetamido)-3-methylbutanoic acid” would likely be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the chloroacetamido group could undergo nucleophilic substitution reactions, and the methyl group could take part in reactions involving free radicals2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloroacetamido)-3-methylbutanoic acid” would depend on its molecular structure. Factors influencing these properties could include the compound’s polarity, solubility, melting point, and boiling point1.
Scientific Research Applications
Application in Herbicidal Activity
Scientific Field: Agricultural Chemistry
Methods of Application
The compound was prepared through the reaction of chloroacetyl chloride with N-substituted 2-amino-3-(furan-2-yl)propanamides. The biological activity of the prepared compound as a root growth inhibitor was examined by germination assay using rape seed .
Results or Outcomes: At a concentration of 5.0 x 10^-5 M, the compound showed potent root growth-inhibitory activity of 76% towards rape seedlings .
Application in Local Anesthetics
Scientific Field: Medicinal Chemistry
Methods of Application
Local anesthetics act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane. They can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Results or Outcomes: Local anesthetics are mainly used in stomatology, ophthalmology, gynecology, and surgery to temporarily relieve pain .
Application in Herbicide Production
Scientific Field: Industrial Chemistry
Methods of Application: Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The resulting compound has been used in the production of herbicides such as acetochlor, alachlor, and dimethenamide-P .
Results or Outcomes: These herbicides are widely used for weed management in corn production to promote sustainable agriculture .
Application in Pharmaceutical Manufacturing
Scientific Field: Pharmaceutical Chemistry
Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical product being manufactured .
Results or Outcomes: The resulting pharmaceutical products can have a wide range of therapeutic effects .
Application in Herbicide Production
Scientific Field: Industrial Chemistry
Methods of Application: Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The resulting compound has been used in the production of herbicides such as acetochlor, alachlor, and dimethenamide-P .
Results or Outcomes: These herbicides are widely used for weed management in corn production to promote sustainable agriculture .
Application in Pharmaceutical Manufacturing
Scientific Field: Pharmaceutical Chemistry
Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical product being manufactured .
Results or Outcomes: The resulting pharmaceutical products can have a wide range of therapeutic effects .
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risks1.
Future Directions
The future directions for research on a compound like “2-(2-Chloroacetamido)-3-methylbutanoic acid” would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses2.
Please note that this is a general analysis based on similar compounds, as specific information on “2-(2-Chloroacetamido)-3-methylbutanoic acid” was not available. For detailed and accurate information, experimental studies and analyses would be needed.
properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRISAYPKJORFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroacetamido)-3-methylbutanoic acid | |
CAS RN |
4090-17-9, 2279-16-5 | |
Record name | N-(2-Chloroacetyl)valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4090-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Chloroacetyl)-DL-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4090-17-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC97928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(chloroacetyl)-DL-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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